Chlorate d'argent

Vue d'ensemble

Description

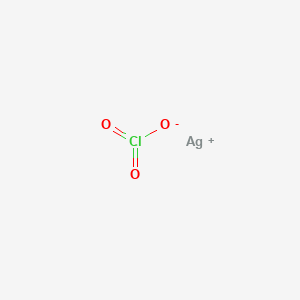

Silver chlorate, with the chemical formula AgClO₃, is a white crystalline compound that belongs to the family of chlorates. It is known for its strong oxidizing properties and is slightly soluble in water. Silver chlorate is commonly used in various chemical experiments and industrial applications due to its reactivity and stability under certain conditions .

Applications De Recherche Scientifique

Organic Synthesis

Silver chlorate is primarily used as an effective oxidizing agent in organic synthesis. It facilitates the oxidation of various organic compounds, including:

- Crotonic Acid : Oxidized to produce d-threo-α,β-dihydroxybutyric acid.

- Isocrotonic Acid : Oxidized to yield dl-erythro-α,β-dihydroxybutyric acid .

The ability of silver chlorate to participate in redox reactions makes it a crucial reagent in laboratory settings for synthesizing complex organic molecules.

Pyrotechnics and Explosives

Due to its explosive nature, silver chlorate has been investigated for potential applications in pyrotechnics and explosives. Its strong oxidizing properties allow it to react vigorously with combustible materials, making it suitable for use in fireworks and other explosive formulations . However, safety concerns regarding its sensitivity limit its practical applications in this area.

Antimicrobial Applications

Recent studies have highlighted the potential of silver compounds, including silver chlorate, in antimicrobial applications. Silver has long been recognized for its bactericidal properties, particularly against antibiotic-resistant strains of bacteria. Research indicates that silver chlorate can be utilized in:

- Medical Devices : Coating surgical instruments and implants with silver can reduce infection rates by leveraging its antimicrobial properties .

- Topical Treatments : Silver-based gels and creams are used for wound care due to their ability to prevent infections .

The increasing prevalence of bacterial resistance has renewed interest in silver compounds as viable alternatives to conventional antibiotics.

Environmental Applications

Silver chlorate has been studied for its potential role in environmental remediation. Its ability to oxidize organic pollutants makes it a candidate for treating contaminated water sources. The compound's reactivity can facilitate the breakdown of harmful substances into less toxic forms .

Case Study 1: Antimicrobial Efficacy

A study published in PMC explored the effectiveness of silver compounds against gram-negative bacteria in bovine gastrointestinal tracts. While sodium chlorate was primarily studied, the findings suggest that similar mechanisms could apply to silver chlorate due to its oxidative properties .

Case Study 2: Organic Synthesis

Research conducted on the oxidation of crotonic acid using silver chlorate demonstrated significant yields of the desired products under controlled conditions. This study emphasized the efficiency of silver chlorate as an oxidizing agent compared to other reagents commonly used in organic synthesis .

Mécanisme D'action

Target of Action

Silver chlorate, like all chlorates, is an oxidizing agent . It primarily targets microorganisms, where it interacts with membrane proteins and enzymes of the respiratory chain .

Mode of Action

Silver chlorate interacts with its targets by disrupting their normal functions. The silver ions in silver chlorate bind to DNA, inhibit translation processes, and initiate the development of other pathological mechanisms in the microorganisms .

Biochemical Pathways

Silver chlorate affects the chlorine cycle, a key step of which is the reduction of chlorate to chloride by microbial respiratory pathways . Silver chlorate can disrupt this process, leading to an imbalance in the chlorine cycle.

Pharmacokinetics

Silver in general is known to remain bio-reactive until finally captured by detoxification with sulphide anions

Result of Action

The result of silver chlorate’s action is the disruption of normal cellular functions in microorganisms. This can lead to the death of the microorganisms, making silver chlorate a potent antimicrobial agent .

Action Environment

Silver chlorate forms white, tetragonal crystals and is water-soluble . It is light-sensitive, so it must be stored in tightly closed dark-coloured containers . The efficacy and stability of silver chlorate can be influenced by environmental factors such as light and humidity. Therefore, the storage and handling conditions of silver chlorate can significantly impact its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver chlorate can be synthesized through a double displacement reaction between silver nitrate (AgNO₃) and sodium chlorate (NaClO₃). The reaction proceeds as follows: [ \text{AgNO}_3 + \text{NaClO}_3 \rightarrow \text{AgClO}_3 + \text{NaNO}_3 ] This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: In industrial settings, silver chlorate can also be produced by passing chlorine gas through a suspension of silver oxide (Ag₂O). This method ensures a higher yield and purity of the product: [ \text{Ag}_2\text{O} + 2\text{Cl}_2 + 3\text{H}_2\text{O} \rightarrow 2\text{AgClO}_3 + 2\text{HCl} ]

Analyse Des Réactions Chimiques

Types of Reactions: Silver chlorate undergoes several types of chemical reactions, including:

Oxidation: As a strong oxidizing agent, silver chlorate can oxidize various substances. For example, it can oxidize hydrochloric acid (HCl) to chlorine gas (Cl₂).

Thermal Decomposition: Upon heating, silver chlorate decomposes to form silver chloride (AgCl) and oxygen gas (O₂): [ 2\text{AgClO}_3 \rightarrow 2\text{AgCl} + 3\text{O}_2 ]

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrochloric acid and other reducing agents. These reactions are typically carried out at room temperature.

Thermal Decomposition: This reaction requires heating the compound to temperatures above 250°C.

Major Products Formed:

Oxidation: Chlorine gas (Cl₂) and other oxidized products.

Thermal Decomposition: Silver chloride (AgCl) and oxygen gas (O₂).

Comparaison Avec Des Composés Similaires

Silver Nitrate (AgNO₃): Like silver chlorate, silver nitrate is a strong oxidizing agent and is used in similar applications, such as antimicrobial treatments and chemical synthesis.

Sodium Chlorate (NaClO₃): Sodium chlorate is another chlorate compound with strong oxidizing properties, commonly used in herbicides and explosives.

Uniqueness of Silver Chlorate: Silver chlorate is unique due to its combination of silver ions and chlorate ions, which impart both antimicrobial and strong oxidizing properties. This makes it particularly useful in applications requiring both characteristics, such as in certain medical and industrial processes .

Activité Biologique

Silver chlorate (AgClO₃) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article will delve into the biological activity of silver chlorate, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Silver ions (Ag⁺), which are released from silver chlorate, are known for their broad-spectrum antimicrobial properties. The primary mechanisms through which silver ions exert their effects include:

- Interaction with Cellular Components : Silver ions interact with thiol groups in proteins and enzymes, disrupting cellular functions. This interaction can lead to the inactivation of essential enzymes and ultimately cell death .

- Membrane Damage : Silver ions can cause significant alterations in bacterial cell membranes, leading to increased permeability and leakage of cellular contents. Transmission electron microscopy studies have shown that exposure to silver ions results in morphological changes in bacteria, such as cell lysis and death .

- Reactive Oxygen Species (ROS) Generation : Silver ions can induce oxidative stress within microbial cells, leading to the formation of reactive oxygen species that can damage DNA, proteins, and lipids .

Antimicrobial Efficacy

The antimicrobial efficacy of silver chlorate has been evaluated against various bacterial strains. The following table summarizes key findings from recent studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action | Notes |

|---|---|---|---|

| Staphylococcus aureus | 2 mg/mL | Cell membrane disruption | Effective against drug-resistant strains |

| Escherichia coli | 2 mg/mL | ROS generation and membrane damage | More sensitive compared to S. aureus |

| Aeromonas hydrophila | Not specified | Interaction with thiol groups | Strong antibacterial activity noted |

Case Studies

-

Study on Antimicrobial Activity :

A study published in 2020 demonstrated that silver-treated bacteria exhibited enhanced antimicrobial activity against multi-drug resistant pathogens. The researchers found that increasing concentrations of silver resulted in higher killing rates, highlighting the potential of silver chlorate as an effective antimicrobial agent . -

Nanoparticle Synthesis :

Research involving the synthesis of silver chloride nanoparticles from silver chlorate showed strong antibacterial activity against drug-resistant bacteria. The nanoparticles exhibited a spherical shape with sizes ranging from 1-20 nm, confirming their effectiveness against MCF-7 and HepG-2 cancer cells as well . -

Comparative Study on Bacterial Resistance :

A comparative study indicated that silver nanoparticles derived from silver chlorate had a pronounced effect on both Gram-positive and Gram-negative bacteria. The study highlighted that E. coli was more susceptible to the treatment than S. aureus, suggesting varying sensitivity among bacterial strains .

Propriétés

IUPAC Name |

silver;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLBJIZEEMKQKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClO3 | |

| Record name | silver chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228454 | |

| Record name | Silver chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-92-8 | |

| Record name | Silver chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T3J400JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.